1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 1182710-60-6
VCID: VC12018676
InChI: InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
SMILES: CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O
Molecular Formula: C10H8FN3O2
Molecular Weight: 221.19 g/mol

1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid

CAS No.: 1182710-60-6

Cat. No.: VC12018676

Molecular Formula: C10H8FN3O2

Molecular Weight: 221.19 g/mol

* For research use only. Not for human or veterinary use.

1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid - 1182710-60-6

Specification

CAS No. 1182710-60-6
Molecular Formula C10H8FN3O2
Molecular Weight 221.19 g/mol
IUPAC Name 3-(4-fluorophenyl)-5-methyltriazole-4-carboxylic acid
Standard InChI InChI=1S/C10H8FN3O2/c1-6-9(10(15)16)14(13-12-6)8-4-2-7(11)3-5-8/h2-5H,1H3,(H,15,16)
Standard InChI Key MNERPFROZNBSII-UHFFFAOYSA-N
SMILES CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O
Canonical SMILES CC1=C(N(N=N1)C2=CC=C(C=C2)F)C(=O)O

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic name, 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole-5-carboxylic acid, reflects its triazole ring substitutions. Its molecular formula is C₁₁H₁₀FN₃O₂, with a molar mass of 235.21 g/mol . The structure comprises:

  • A 1,2,3-triazole ring (positions 1–3).

  • A 4-fluorophenyl group at position 1.

  • A methyl group at position 4.

  • A carboxylic acid group at position 5.

The fluorine atom on the phenyl ring enhances electronegativity, influencing the compound’s solubility and reactivity, while the carboxylic acid group enables hydrogen bonding and salt formation .

Synthesis and Functionalization Strategies

Cycloaddition Approaches

  • Pre-functionalized building blocks: Reacting 4-fluoroaryl azides with methyl-bearing alkynes under CuAAC conditions could yield 1-(4-fluorophenyl)-4-methyl-1H-1,2,3-triazole. Subsequent carboxylation at position 5 via lithiation and CO₂ quenching may introduce the carboxylic acid group .

  • Post-functionalization: Starting with 1-(4-fluorophenyl)-1H-1,2,3-triazole, directed ortho-metalation (DoM) using LDA or n-BuLi at low temperatures (-78°C) enables regioselective methylation and carboxylation. For example, lithiation at position 5 followed by trapping with methyl iodide and CO₂ could yield the target compound .

Example Protocol (Hypothetical)

  • Step 1: Synthesize 1-(4-fluorophenyl)-1H-1,2,3-triazole via CuAAC between 4-fluoroazidobenzene and propiolic acid.

  • Step 2: Dissolve the triazole in THF, cool to -78°C, and add LDA to deprotonate position 5.

  • Step 3: Introduce methyl iodide to alkylate position 4, followed by CO₂ gas to carboxylate position 5.

  • Step 4: Acidify the mixture to precipitate the carboxylic acid derivative .

Physicochemical Properties

Predicted and Experimental Data

While direct data for this compound is scarce, analogous triazoles exhibit:

  • Melting Point: ~203°C (similar to 1-[(4-fluorophenyl)methyl]-5-methyl-1H-1,2,3-triazole-4-carboxylic acid) .

  • Density: ~1.38 g/cm³ .

  • pKa: ~3.41 (carboxylic acid group) .

  • Solubility: Moderate in polar aprotic solvents (e.g., DMSO, THF) due to the carboxylic acid and fluorine substituents .

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